An In-depth Technical Guide to 4-Fluoro-1,3-dioxolan-2-one (Fluoroethylene Carbonate)
An In-depth Technical Guide to 4-Fluoro-1,3-dioxolan-2-one (Fluoroethylene Carbonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-1,3-dioxolan-2-one, commonly known as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate that has garnered significant attention in the field of energy storage. Its primary application lies as a high-performance electrolyte additive in lithium-ion batteries (LIBs). The presence of a fluorine atom in its structure imparts unique properties that lead to the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface of LIBs. This stable SEI is crucial for enhancing battery performance, including cycle life, capacity retention, and safety, particularly with next-generation high-capacity anode materials like silicon.[1][2] This technical guide provides a comprehensive overview of the core properties of 4-Fluoro-1,3-dioxolan-2-one, its synthesis, and its pivotal role in electrochemical applications.
Core Properties of 4-Fluoro-1,3-dioxolan-2-one
The fundamental physical and chemical properties of 4-Fluoro-1,3-dioxolan-2-one are summarized in the table below.
| Property | Value |
| Chemical Name | 4-Fluoro-1,3-dioxolan-2-one |
| Synonyms | Fluoroethylene Carbonate (FEC), 4-Fluoro-2-oxo-1,3-dioxolane |
| CAS Number | 114435-02-8 |
| Molecular Formula | C₃H₃FO₃ |
| Molecular Weight | 106.05 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Melting Point | 18-23 °C |
| Boiling Point | 210-212 °C |
| Density | ~1.454 - 1.504 g/cm³ at 20°C |
| Flash Point | >102 °C |
| Refractive Index (n20D) | 1.3960 - 1.4000 |
| Solubility | Slightly miscible with water. |
| Purity (Battery Grade) | ≥99.9%, with water content <100 ppm and acid content <200 ppm |
Experimental Protocols
Synthesis of 4-Fluoro-1,3-dioxolan-2-one
Several synthetic routes to 4-Fluoro-1,3-dioxolan-2-one have been reported, primarily involving the fluorination of a carbonate precursor.
Method 1: Direct Fluorination of Ethylene (B1197577) Carbonate
This method involves the direct reaction of ethylene carbonate with a fluorinating agent.
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Reactants: Ethylene Carbonate, N-fluorobis(benzenesulfon)imide.
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Procedure:
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In a sealed reactor, add 100 g of ethylene carbonate and 390 g of N-fluorobisbenzenesulfonamide.
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The mixture is stirred and heated to 120°C.
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The reaction progress is monitored by HPLC until the ethylene carbonate is no longer detectable (approximately 0.5 hours).
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Upon completion, the reaction is stopped, and the fluoroethylene carbonate product is separated by distillation.[3]
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Yield: >98%[3]
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Purity: >99.9%[3]
Method 2: Fluorination of Chloroethylene Carbonate
This two-step process involves the chlorination of ethylene carbonate followed by a halogen exchange reaction.
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Step 1: Synthesis of Chloroethylene Carbonate
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Ethylene carbonate is reacted with a chlorinating agent.
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-
Step 2: Fluorination
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Reactants: Chloroethylene Carbonate, Potassium Fluoride (B91410).
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Procedure:
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In a reactor, add 500g of diethyl carbonate, 170g of potassium fluoride, and 0.6g of a phase transfer catalyst.
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The mixture is dehydrated at atmospheric pressure at 120-130°C.
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After cooling to 70-80°C, 300g of chloroethylene carbonate is added dropwise over approximately 2 hours.
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The reaction is held at this temperature for 3 hours.
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After the reaction, the mixture is filtered to remove solid byproducts.[4]
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Purification
High purity is critical for battery applications. The primary method for purifying 4-Fluoro-1,3-dioxolan-2-one is vacuum distillation .
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Procedure:
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The crude product from the synthesis is subjected to vacuum distillation under a pressure of 3 mmHg.
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The fraction collected between 65-71°C is the purified 4-Fluoro-1,3-dioxolan-2-one.[3]
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Purity Analysis: The purity of the final product is typically determined by Gas Chromatography (GC) . An Agilent 8860 GC system with a split-splitless injector and a flame ionization detector (FID) can be used. A midpolar column such as an Agilent J&W HP-5ms Ultra Inert is suitable for separating the components.[5]
Role in Lithium-Ion Batteries: SEI Formation
The principal application of 4-Fluoro-1,3-dioxolan-2-one is as an electrolyte additive in lithium-ion batteries. It plays a crucial role in forming a stable Solid Electrolyte Interphase (SEI) on the anode. The SEI is a passivation layer that forms on the electrode surface during the initial charging cycles, and its quality is paramount for the battery's performance and safety.
Mechanism of FEC-Enhanced SEI Formation:
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Preferential Reduction: FEC has a higher reduction potential than the common electrolyte solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC). This means that during the initial charging of the battery, FEC is preferentially reduced on the anode surface before the other electrolyte components.[6]
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Decomposition Pathway: The electrochemical reduction of FEC leads to the opening of the carbonate ring and the elimination of a fluoride ion (F⁻).[7]
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Formation of LiF: The released fluoride ions readily react with lithium ions (Li⁺) present at the anode surface to form lithium fluoride (LiF).[1]
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Inorganic-Rich SEI: This process results in the formation of an SEI layer that is rich in inorganic components, particularly LiF. An LiF-rich SEI is known to be more stable, dense, and less resistive to Li⁺ ion transport compared to the organic-rich and porous SEI formed from the decomposition of non-fluorinated carbonates.[1][8]
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Passivation: The dense, stable SEI layer effectively passivates the anode surface, preventing further decomposition of the electrolyte in subsequent cycles. This leads to improved coulombic efficiency, longer cycle life, and enhanced safety of the battery.[9]
The following diagram illustrates the simplified mechanism of SEI formation with FEC as an additive.
References
- 1. Deciphering the Mechanism of FEC-induced SEI Formation in Li-ion Batteries | Laboratory for Electrochemistry | PSI [psi.ch]
- 2. innospk.com [innospk.com]
- 3. Fluoroethylene carbonate synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation process of fluoroethylene carbonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. [1401.4165] Modeling Electrochemical Decomposition of Fluoroethylene Carbonate on Silicon Anode Surfaces in Lithium Ion Batteries [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
